Cas no 19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane)

1,15-Dihydrohexadecamethyloctasiloxane Chemical and Physical Properties
Names and Identifiers
-
- Octasiloxane,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
- hexadecamethyloctasiloxane
- 1,15-Dihydrogenhexadecamethyloctasiloxane
- 1,15-Dihydrohexadecamethyloctasiloxane
- 1H,15H-hexadecamethyloctasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasilo
- DTXSID301017172
- AMY42191
- CS-0199015
- 2,4,4,6,6,8,8,10,10,12,12,14,14,16-tetradecamethyl-3,5,7,9,11,13,15-heptaoxa-2,4,6,8,10,12,14,16-octasilaheptadecane
- SCHEMBL9004501
- A880393
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl octasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane #
- QXHIBROWKKWYFM-UHFFFAOYSA-N
- Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl-
- AS-49444
- 19095-24-0
- MFCD28901346
-
- MDL: MFCD28901346
- Inchi: InChI=1S/C16H50O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h24-25H,1-16H3
- InChI Key: QXHIBROWKKWYFM-UHFFFAOYSA-N
- SMILES: C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C
Computed Properties
- Exact Mass: 578.171
- Monoisotopic Mass: 576.15541614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 14
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 387.5±25.0 °C at 760 mmHg
- Flash Point: 188.1±23.2 °C
- PSA: 64.61
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1,15-Dihydrohexadecamethyloctasiloxane Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
1,15-Dihydrohexadecamethyloctasiloxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343063-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 95%+ | 1g |
$422 | 2022-06-12 | |
abcr | AB368705-5 g |
1H,15H-Hexadecamethyloctasiloxane, 95%; . |
19095-24-0 | 95% | 5 g |
€227.90 | 2023-07-19 | |
TRC | D190957-500mg |
1,15-Dihydrohexadecamethyloctasiloxane |
19095-24-0 | 500mg |
$104.00 | 2023-05-18 | ||
1PlusChem | 1P002FE1-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 98% | 1g |
$27.00 | 2024-06-17 | |
Ambeed | A954525-250mg |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 250mg |
$14.0 | 2024-07-28 | |
Ambeed | A954525-1g |
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane |
19095-24-0 | 98% | 1g |
$33.0 | 2024-07-28 | |
Aaron | AR002FMD-5g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 5g |
$122.00 | 2025-01-21 | |
Aaron | AR002FMD-250mg |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 250mg |
$11.00 | 2025-01-21 | |
Aaron | AR002FMD-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 95% | 1g |
$34.00 | 2025-01-21 | |
eNovation Chemicals LLC | D953117-1g |
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyl- |
19095-24-0 | 96% | 1g |
$80 | 2024-06-07 |
1,15-Dihydrohexadecamethyloctasiloxane Related Literature
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
Additional information on 1,15-Dihydrohexadecamethyloctasiloxane
Recent Advances in the Study of 1,15-Dihydrohexadecamethyloctasiloxane (CAS: 19095-24-0) in Chemical and Biomedical Applications
1,15-Dihydrohexadecamethyloctasiloxane (CAS: 19095-24-0) is a linear polysiloxane compound that has garnered significant attention in recent years due to its unique chemical properties and potential biomedical applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and emerging roles in drug delivery, biomaterials, and surface modification technologies.
Recent studies have highlighted the compound's exceptional thermal stability and low surface tension, making it an attractive candidate for coating applications in medical devices. A 2023 study published in Advanced Materials Interfaces demonstrated its effectiveness in creating anti-fouling surfaces for implants, reducing bacterial adhesion by over 70% compared to traditional materials. The research team utilized atomic force microscopy and X-ray photoelectron spectroscopy to characterize the modified surfaces.
In pharmaceutical formulations, 1,15-Dihydrohexadecamethyloctasiloxane has shown promise as a novel excipient. A recent investigation in the Journal of Controlled Release reported its ability to enhance the solubility of poorly water-soluble drugs by forming stable microemulsions. The study, which employed dynamic light scattering and in vitro release testing, found that formulations containing this compound improved oral bioavailability of model drugs by 2.3-3.8 fold compared to conventional approaches.
From a toxicological perspective, new data from Regulatory Toxicology and Pharmacology (2024) suggests that 1,15-Dihydrohexadecamethyloctasiloxane exhibits favorable safety profiles in preclinical models. Acute toxicity studies in rodents showed no significant adverse effects at concentrations up to 500 mg/kg, while genotoxicity assays were negative across all tested parameters. These findings support its potential for biomedical applications requiring regulatory approval.
The compound's mechanism of action at the molecular level has been further elucidated through recent computational studies. Molecular dynamics simulations published in Langmuir (2024) revealed how the siloxane backbone interacts with biological membranes, providing insights into its membrane-permeabilizing properties that could be exploited for transdermal drug delivery systems.
Looking forward, several research groups are exploring the use of 1,15-Dihydrohexadecamethyloctasiloxane in combination therapies and as a component of smart biomaterials. A particularly promising avenue involves its incorporation into stimuli-responsive drug delivery systems that can release payloads in response to specific physiological triggers. These developments position the compound as a versatile platform for next-generation therapeutic strategies.
19095-24-0 (1,15-Dihydrohexadecamethyloctasiloxane) Related Products
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)




